![molecular formula C15H12BrClO3 B6293216 Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate CAS No. 2404733-79-3](/img/structure/B6293216.png)
Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the benzyloxy, bromo, and chloro groups on the benzene ring, and the location of the benzoate ester. Detailed structural analysis would require techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing effects of the bromo and chloro groups, and the electron-donating effects of the benzyloxy group. It might undergo reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in the Suzuki–Miyaura (SM) cross-coupling reaction . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Chromane Derivatives
“Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate” could be used in the synthesis of chromane derivatives . Chromane is a bicyclic scaffold, ubiquitous in a wide variety of bioactive natural products and synthetic compounds exhibiting antitumor, anti-inflammatory, antiviral, antiprotozoal, and antimicrobial effects .
Synthesis of Beta-Amino Acid Derivatives
The compound could be used in the stereoselective synthesis of beta-amino acid derivatives . This process is achieved by the Arndt-Eistert homologation reaction and Wolff rearrangement reaction .
4. Preparation of Benzyl Ethers and Esters “Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate” could be used in the synthesis of benzyl ethers and esters . 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interaction with biological targets. If it’s used as a reagent in chemical reactions, its mechanism of action would involve its reactivity and the conditions of the reaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 6-bromo-2-chloro-3-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-15(18)13-11(16)7-8-12(14(13)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPCCAAFFNHMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate |
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